3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a hydrazino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chlorobenzylidene hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
- N-(3,4-dichlorobenzylidene)-2,5-dimethoxyaniline
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of a hydrazino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
769146-53-4 |
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Molecular Formula |
C16H12Cl3N3O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-12-4-2-1-3-11(12)8-21-22-15(23)9-20-16(24)10-5-6-13(18)14(19)7-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
RCWLGDDIBGKIRG-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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